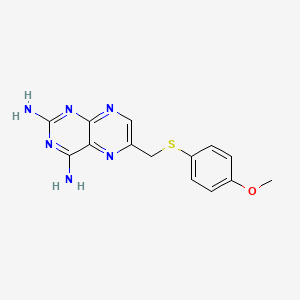
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a pteridine ring system substituted with a 4-methoxyphenylthio group at the 6-position and a diamine group at the 2,4-positions. The hydrate form indicates that the compound contains water molecules in its crystalline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学研究应用
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
作用机制
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
6-(Chloromethyl)-2,4-pteridinediamine: Similar structure but with a chloromethyl group instead of a methoxyphenylthio group.
6-(Ethoxymethyl)-5,6,7,8-tetrahydro-2,4-pteridinediamine: Contains an ethoxymethyl group and a tetrahydro ring system.
Uniqueness
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is unique due to the presence of the 4-methoxyphenylthio group, which imparts specific chemical and biological properties. This substitution enhances its potential as an antioxidant and anti-inflammatory agent compared to other similar compounds .
属性
CAS 编号 |
174654-76-3 |
|---|---|
分子式 |
C14H14N6OS |
分子量 |
314.37 g/mol |
IUPAC 名称 |
6-[(4-methoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6OS/c1-21-9-2-4-10(5-3-9)22-7-8-6-17-13-11(18-8)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
InChI 键 |
PTTIXOAZMYSSNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


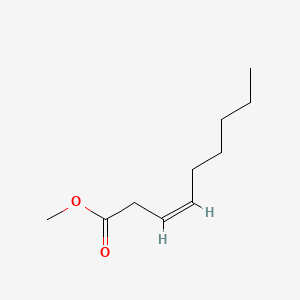
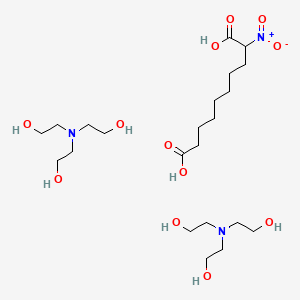
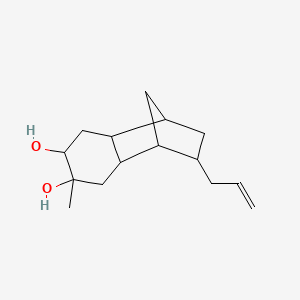
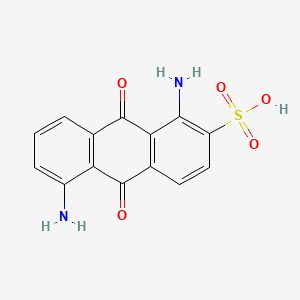
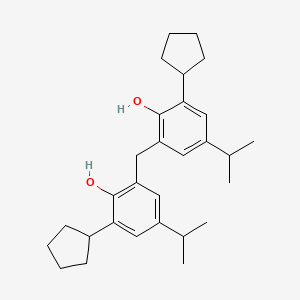

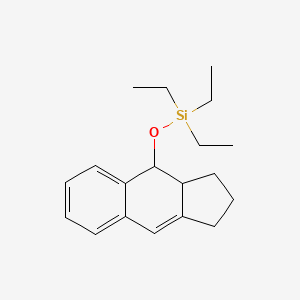
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
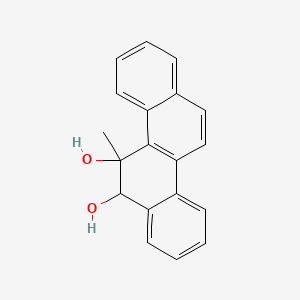

![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
